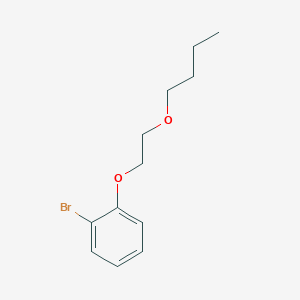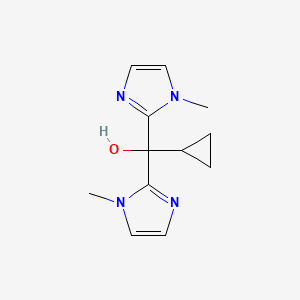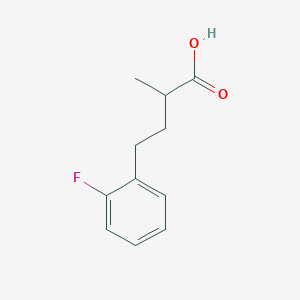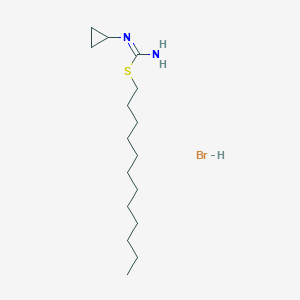
N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide
Overview
Description
N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide is a useful research compound. Its molecular formula is C16H33BrN2S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chromatographic Applications
N'-cyclopropyl(dodecylsulfanyl)methanimidamide hydrobromide has potential applications in chromatographic techniques. For instance, similar compounds have been utilized in micellar electrokinetic capillary chromatography (MECC) for separating various hydrophobic compounds, including polyaromatic hydrocarbons (Cole et al., 1991). The unique structure of related bile salt micelles, tolerant to organic solvents, broadens MECC's scope for hydrophobic compound analysis.
2. Medicinal Chemistry and Drug Development
The cyclopropyl fragment, a component of this compound, plays a significant role in medicinal chemistry. Cyclopropyl rings have been increasingly used in drug development, transitioning candidates from preclinical to clinical stages. They enhance drug potency and reduce off-target effects due to their unique structural and electronic features (Talele, 2016).
3. Synthesis of Functionalized Cyclopropanes
Cyclopropanes, like those in this compound, are key elements in synthetic chemistry. A method for synthesizing functionalized cyclopropanes, which are important in drug discovery, uses cyclopropanation of phenyl vinyl sulfide to create diverse cyclopropane-containing compounds. This method demonstrates the versatility of cyclopropanes in medicinal chemistry (Chawner et al., 2017).
4. Antitubercular and Antimicrobial Agents
Compounds structurally similar to this compound have been explored as antitubercular and antimicrobial agents. For example, cyclopropyl methanols have been identified as potent antitubercular agents against Mycobacterium tuberculosis, demonstrating the potential of such structures in infectious disease treatment (Anand et al., 2013).
Properties
IUPAC Name |
dodecyl N'-cyclopropylcarbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-16(17)18-15-12-13-15;/h15H,2-14H2,1H3,(H2,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKUUTUMMGZNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NC1CC1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


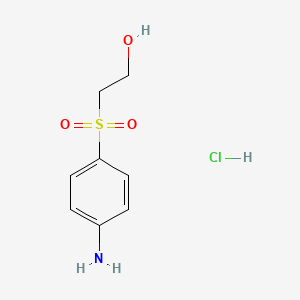
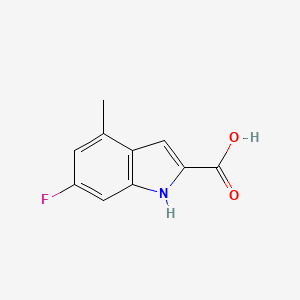
![2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride](/img/structure/B1373590.png)
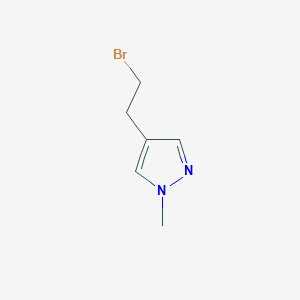
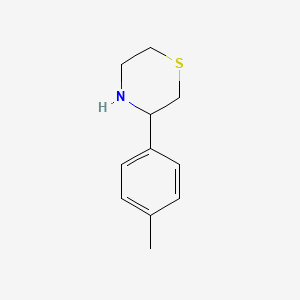
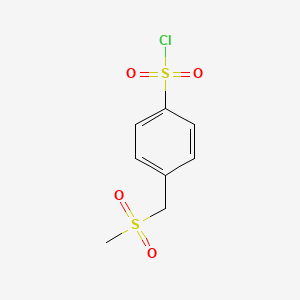
![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)

![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)
![1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1373599.png)
